N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-2-carboxamide
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Overview
Description
N’-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation reaction between pyridine-2-carbohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions. The reaction can be catalyzed by acids to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines and carbonyl compounds.
Scientific Research Applications
N’-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.
Industry: Utilized in the development of sensors and catalysts due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of N’-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can then interact with biological targets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- Indole derivatives
Uniqueness
N’-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its specific structure, which includes a pyridine ring and a pyrrole moiety. This structural arrangement allows for unique interactions with metal ions and biological targets, distinguishing it from other Schiff base hydrazones and similar compounds.
Properties
CAS No. |
113906-08-4 |
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Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H12N4O/c1-16-8-4-5-10(16)9-14-15-12(17)11-6-2-3-7-13-11/h2-9H,1H3,(H,15,17)/b14-9- |
InChI Key |
SEAQZXSJRUUEAF-ZROIWOOFSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N\NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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